molecular formula C27H31ClF2N2O3 B1675044 Lomerizine hydrochloride CAS No. 101477-54-7

Lomerizine hydrochloride

Cat. No.: B1675044
CAS No.: 101477-54-7
M. Wt: 505.0 g/mol
InChI Key: VCBYMCBOMLUKOO-UHFFFAOYSA-N
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Description

Lomerizine hydrochloride is a diphenylpiperazine class compound that functions as a calcium channel blocker. It is primarily used for the prophylactic treatment of migraines and has shown potential in treating glaucoma and optic nerve injuries .

Mechanism of Action

Target of Action

Lomerizine hydrochloride is a diphenylmethylpiperazine calcium channel blocker . It has relatively selective effects on the central nervous system (CNS) . The primary targets of Lomerizine are L-type and T-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular processes including neurotransmission and muscle contraction .

Mode of Action

Lomerizine works by blocking voltage-dependent calcium channels, thereby inhibiting calcium influx . A study using [3H]Nitrendipine showed that Lomerizine allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site . The drug was shown to competitively inhibit binding of [3H]spiperone to 5-HT2A receptors, inhibiting the 5-HT driven release of Ca2+ .

Biochemical Pathways

By blocking calcium channels and preventing Ca2+ release, Lomerizine affects several biochemical pathways. It prevents serotonin-induced contraction of the basilar artery, which can lead to migraines . Lomerizine has also been shown to possess neuroprotective effects, specifically in the case of retinal damage . It was shown to prevent glutamate-induced neurotoxicity, while also providing protection against NMDA-induced and kainate-induced neurotoxicity .

Pharmacokinetics

Due to its lipophilic nature and small molecular size, lomerizine is able to cross the blood-brain barrier . This allows it to exert its effects directly on the CNS, which is particularly beneficial for its use in treating migraines and eye-related diseases associated with local circulatory disturbances .

Result of Action

The result of Lomerizine’s action is the prevention of migraines and potential treatment of eye-related diseases associated with local circulatory disturbances . By preventing the release of Ca2+, Lomerizine prevents serotonin-induced contraction of the basilar artery, which can lead to migraines . Furthermore, by blocking these channels and preventing Ca2+ release, Lomerizine increases circulation in the optic nerve head . These effects show that Lomerizine may prove to be a useful treatment for ischemic retinal diseases, such as glaucoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its lipophilic nature allows it to cross the blood-brain barrier, which is particularly beneficial for its use in treating migraines and eye-related diseases . .

Biochemical Analysis

Biochemical Properties

Lomerizine hydrochloride works as a calcium antagonist . It blocks voltage-dependent calcium channels , inhibiting the release of calcium . This interaction with calcium channels is believed to be the primary biochemical reaction involving this compound .

Cellular Effects

This compound has been shown to inhibit cell growth, migration, and invasion through the PI3K/AKT/mTOR signaling pathway and induces protective autophagy in colorectal cancer cells . It also promotes apoptosis in these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking voltage-dependent calcium channels . It allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site . Its antimigraine effects are believed to be due not to the blocking of calcium channels, but to the antagonizing effects of this compound on the 5HT2A receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to increase blood flow in the retina and optic nerve head in rabbits . This effect was observed 15 minutes after intravenous administration of this compound .

Dosage Effects in Animal Models

In animal models, doses of 0.03 mg/kg of this compound given intravenously as a pretreatment were shown to prevent glutamate-induced neurotoxicity . It also provided protection against NMDA-induced and kainate-induced neurotoxicity .

Metabolic Pathways

The detection of Trimetazidine (TMZ) in urine may result from the metabolism of this compound . This suggests that this compound is involved in metabolic pathways that produce TMZ .

Transport and Distribution

Due to its lipophilic nature and small molecular size, this compound is able to cross the blood-brain barrier . For delivery in aqueous systems, nanoparticle therapy may be used .

Subcellular Localization

Given its ability to cross the blood-brain barrier , it can be inferred that it may localize in the brain cells where it exerts its effects.

Preparation Methods

The synthesis of lomerizine hydrochloride involves the reaction of bis(4-fluorophenyl)methanol with 2,3,4-trimethoxybenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperazine to yield lomerizine. The final step involves converting lomerizine to its hydrochloride salt .

Chemical Reactions Analysis

Lomerizine hydrochloride undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Comparison with Similar Compounds

Lomerizine hydrochloride is unique among calcium channel blockers due to its selective central nervous system effects and its dual action on both L-type and T-type calcium channels. Similar compounds include:

Properties

CAS No.

101477-54-7

Molecular Formula

C27H31ClF2N2O3

Molecular Weight

505.0 g/mol

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C27H30F2N2O3.ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;/h4-13,25H,14-18H2,1-3H3;1H

InChI Key

VCBYMCBOMLUKOO-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl

Appearance

Solid powder

101477-54-7

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride
KB 2796
KB-2796
lomerizine
lomerizine dihydrochloride

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3,4-Trimethoxybenzaldehyde (42.1 g; 215 millimoles) and 61.9 g (215 millimoles) of bis(4-fluorophenyl)methylpiperazine were melted in an oil bath at 100° C., and 10 ml (265 millimoles) of formic acid was added dropwise. The mixture was stirred under heat for 30 minutes, and allowed to cool to room temperature. A mixture of 40 ml of conc. hydrochloric acid and 400 ml of ethanol was added, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 55.5 g (yield 47.7%) of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride as colorless crystals.
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride
Yield
47.7%

Synthesis routes and methods II

Procedure details

2.4 g (7.1 millimoles) of 2,3,4-trimethoxybenzylpiperazine dihydrochloride, 1.8 g (7.5 millimoles) of bis(4-fluorophenyl)methyl chloride [see J. Chem. Soc. Perkin II, 1051 (1977)] and 5.0 ml (36 millimoles) of triethylamine were heated under reflux for 9 hours in 80 ml of xylene. The reaction mixture was allowed to cool to room temprature, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. A mixture of 2 ml of conc. hydrochloric acid and 20 ml of ethanol was added to the resulting oily product, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 0.85 g of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride. The product showed the same property values as the compound obtained in Example 4.
Name
2,3,4-trimethoxybenzylpiperazine dihydrochloride
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride

Synthesis routes and methods III

Procedure details

1.3 g (6.0 millimoles) of 2,3,4-trimethoxybenzyl chloride [see Monatsh., 95 (3), 942 (1964)], 1.7 g (5.9 millimoles) of bis(4-fluorophenyl)methylpiperazine and 1.2 ml (8.6 millimoles) of triethylamine were heated under reflux for 6 hours in 50 ml of benzene. The reaction mixture was allowed to cool to room temperature, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. A mixture of 2 ml of conc. hydrochloric acid and 20 ml of ethanol was added to the resulting oily product, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 1.6 g of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride as colorless crystals. The product showed the same property values as the compound obtained in Example 4.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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